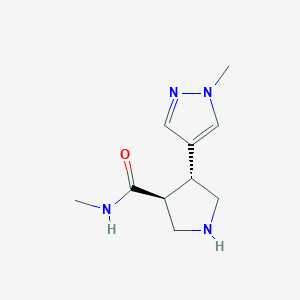

(3S,4R)-N-Methyl-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3S,4R)-N-Methyl-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide, also known as MP-10, is a synthetic compound that belongs to the pyrrolidine class of drugs. It was first synthesized in 2005 by a team of researchers led by Dr. David E. Olson at the University of California, Davis. MP-10 has been found to have various applications in scientific research, particularly in the field of neuroscience.

Aplicaciones Científicas De Investigación

Stereochemistry and Pharmacological Profile

Stereochemistry plays a crucial role in the pharmacological profile of compounds related to (3S,4R)-N-Methyl-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide. For instance, research on phenylpiracetam and its methyl derivative highlights the importance of stereochemistry in enhancing the pharmacological effects of these compounds. The studies reveal that specific stereoconfigurations can lead to improved biological properties, justifying the focus on synthesizing enantiomerically pure compounds for better therapeutic outcomes (Veinberg et al., 2015).

Synthesis of Heterocycles

The synthesis of heterocycles, such as pyridine, pyrimidine, and pyrrole derivatives, is a significant area of research. These heterocycles serve as crucial intermediates for developing various biologically active compounds. Enaminoketones, for example, are versatile synthetic intermediates used to construct a wide array of heterocycles with potential biological activities (Negri, Kascheres, & Kascheres, 2004).

Optical Sensors and Medicinal Applications

Pyrimidine derivatives, including those structurally related to (3S,4R)-N-Methyl-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide, have been employed as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. These compounds find applications in developing optical sensors and possess a range of biological and medicinal applications (Jindal & Kaur, 2021).

Novel CNS Acting Drugs

Research into functional chemical groups that may serve as lead molecules for synthesizing compounds with Central Nervous System (CNS) activity is of high interest. Heterocycles containing heteroatoms such as nitrogen and sulfur are explored for their potential CNS effects, ranging from depression to euphoria and convulsion. This area of study aims to identify novel CNS acting drugs with fewer adverse effects compared to existing medications (Saganuwan, 2017).

Pyrrolidine as a Drug Discovery Scaffold

The pyrrolidine scaffold, including (3S,4R)-N-Methyl-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide, is widely utilized in drug discovery due to its versatility and ability to explore pharmacophore space efficiently. Research indicates that bioactive molecules characterized by the pyrrolidine ring demonstrate target selectivity and varied biological activities, making it a valuable scaffold in medicinal chemistry (Li Petri et al., 2021).

Propiedades

IUPAC Name |

(3S,4R)-N-methyl-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-11-10(15)9-5-12-4-8(9)7-3-13-14(2)6-7/h3,6,8-9,12H,4-5H2,1-2H3,(H,11,15)/t8-,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQNWBGNKHNAGL-DTWKUNHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CNCC1C2=CN(N=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H]1CNC[C@H]1C2=CN(N=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[benzyl(propan-2-yl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2976074.png)

![2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone](/img/structure/B2976084.png)

![3-[4-(6-Fluoropyridin-3-yl)triazol-1-yl]-7-hydroxychromen-2-one](/img/structure/B2976086.png)

![(Z)-methyl 2-(furan-3-ylmethylene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2976091.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2976094.png)

![2-(2,4-dichlorophenoxy)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2976096.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2976097.png)